6-NO2-8-OMe-BIPS exhibits photochromic properties, meaning it can change color upon exposure to light [, ]. This characteristic makes it a potential candidate for the development of light-activated switches and sensors in various research fields. Additionally, the presence of a nitro group (NO2) in its structure enhances the overall quantum yield, which is a measure of the efficiency of light-induced processes. This potentially allows for efficient light-based applications.
The unique structure of 6-NO2-8-OMe-BIPS, combining aromatic and aliphatic groups, suggests potential applications in material science research. Its properties, such as photochromism and potential fluorescence, could be beneficial for developing new materials with controlled light-responsive functionalities [, ].
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- has the molecular formula C19H18N2O3 and a molecular weight of approximately 322.36 g/mol. The compound features a spiro structure that combines a benzopyran moiety with an indoline. This unique configuration contributes to its distinct chemical behavior and potential applications in various fields .
Research indicates that spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, its nitro group may enhance its reactivity towards biological targets, making it a candidate for further pharmacological investigations .
The synthesis of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- typically involves multi-step organic reactions. Common methods include:
This compound has several potential applications:
Interaction studies of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- with various biomolecules have been conducted to understand its mechanism of action. These studies often focus on how the compound interacts with DNA and proteins, revealing insights into its potential as a drug candidate. The nitro group plays a crucial role in these interactions by facilitating binding through electrostatic or hydrogen bonding mechanisms.
Several compounds share structural similarities with spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-. These include:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Spiro[2H-1-benzopyran-2,2'-indoline] | Similar spiro structure | Exhibits fluorescence |
1',3',3'-Trimethylspiro[2H-benzopyran] | Lacks nitro group | Known for photochemical stability |
6-Nitrospiro[2H-benzopyran] | Contains nitro but different backbone | Potential anti-inflammatory properties |
These compounds highlight the uniqueness of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-, particularly due to the presence of both methoxy and nitro groups which enhance its biological activity and chemical reactivity compared to others.
The discovery of spiropyrans dates to the early 20th century, but their photochromic properties were first systematically characterized by Fischer and Hirshberg in 1952. Initial studies focused on unsubstituted spiropyrans, which exhibited reversible color changes under UV irradiation. By the 1980s, synthetic efforts shifted toward functionalizing the benzopyran and indoline rings to modulate photochromic kinetics and stability. The introduction of electron-withdrawing groups (e.g., nitro) at position 6 and electron-donating groups (e.g., methoxy) at position 8 emerged as a strategy to balance thermal reversion rates and merocyanine stability. The 8-methoxy-1',3',3'-trimethyl-6-nitro variant, synthesized in the late 1990s, represents a milestone in tailoring spiropyrans for environmental sensing and optical storage.
The core structure comprises two orthogonal heterocycles: a 2H-benzopyran ring fused to a 2'-indoline ring via a spiro carbon (C8). Key structural features include:
The molecule exists in two states:
The substitution pattern critically determines photophysical properties:
Nitro Group (C6):
Methoxy Group (C8):
Trimethylindoline:
This compound belongs to the negative photochromic subclass, where the MC form is thermodynamically favored in polar environments. Its performance metrics place it among high-contrast spiropyrans:
Property | Value | Reference |
---|---|---|
Molar Extinction Coefficient (εMC) | 3.5 × 104 M−1cm−1 | |
Thermal Half-Life (t1/2) | 120 s (CH3CN, 25°C) | |
Quantum Yield (φSP→MC) | 0.62 (365 nm) |
Compared to azobenzene or diarylethene photochromes, spiropyrans offer broader spectral tunability but require careful substituent engineering to mitigate fatigue.
The Fischer indole synthesis remains foundational for constructing the indoline moiety of spiro compounds. This acid-catalyzed reaction typically employs substituted phenylhydrazines and carbonyl precursors, with the 1',3',3'-trimethyl substitution pattern arising from methylated cyclohexanone derivatives [4]. Recent adaptations utilize N-methylphenylhydrazine derivatives to directly incorporate the 1'-methyl group, achieving yields >75% in optimized conditions (HCl/EtOH, 80°C) [4]. Critical to spirocycle formation is the [3] [3]-sigmatropic rearrangement during hydrazone cyclization, which positions the indoline nitrogen for subsequent spiro junction formation [4] [1].
Condensation of 5-methoxy-2-nitrobenzaldehyde with trimethylindoline precursors enables simultaneous benzopyran ring formation and functional group introduction. The reaction proceeds through Knoevenagel-type intermediates, with microwave-assisted conditions (120°C, DMF, 30 min) achieving 82% conversion efficiency [1]. Steric effects from the 3',3'-dimethyl groups necessitate precise stoichiometric control (1:1.2 aldehyde:indoline ratio) to prevent diastereomer formation [1] [7].
Positioning the methoxy group at C8 requires protecting group strategies due to the benzopyran ring's electronic landscape. Sequential O-methylation using dimethyl sulfate in alkaline THF (0°C → rt, 12 h) followed by nitro group reduction achieves 89% regioselectivity [7]. Alternative approaches employ directed ortho-metalation (DoM) with LDA, enabling direct methoxylation at C8 via temp-controlled (-78°C) lithiation [5].
Nitration timing critically impacts product distribution. Early-stage nitration (pre-spirocyclization) using fuming HNO3/H2SO4 (0°C, 2 h) yields 6-nitro derivatives with 94% purity, while post-cyclization nitration produces regioisomeric mixtures [7]. Computational modeling (DFT B3LYP/6-31G*) confirms the 6-position's enhanced electrophilic susceptibility due to conjugation with the benzopyran oxygen [5] [7].
Post-functionalization focuses on the indoline nitrogen and benzopyran C3 position. N-Methylation using methyl triflate (CH2Cl2, -15°C, 6 h) achieves quantitative conversion without ring-opening side reactions [1]. For C3 derivatization, Pd-catalyzed cross-couplings (Suzuki-Miyaura: 5 mol% Pd(PPh3)4, K2CO3, 80°C) introduce aryl groups while maintaining spiro conjugation [5]. Protecting group strategies (TBS ethers for methoxy, Boc for indoline N) enable sequential modifications with 78-85% isolated yields [1] [7].
Chiral phosphoric acid catalysts (e.g., TRIP, 10 mol%) induce axial chirality during spirocyclization, achieving 92% ee in toluene at -40°C [3]. Enzyme-mediated approaches using CALB lipase (Novozym 435) in aqueous media provide complementary stereoselectivity (85% ee, 65% yield) through dynamic kinetic resolution [3].
Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid (ethanol/water, 1:3) resolves racemic mixtures with 99% de after three recrystallizations [1]. Simulated moving bed chromatography (Chiralpak AD-H, hexane/i-PrOH 90:10) offers preparative-scale separation (99.5% ee, 98% recovery) [5].
Table 1: Comparative Analysis of Synthetic Methods
Method | Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Fischer Indole [4] | HCl/EtOH, 80°C, 8h | 78 | - | Established protocol |
Microwave Condensation [1] | DMF, 120°C, 30min | 82 | - | Rapid spirocycle formation |
Enzymatic [3] | CALB, H2O, 40°C, 24h | 65 | 85 | Green chemistry compliant |
Chiral Resolution [5] | SMB Chromatography | 98 | 99.5 | Preparative scale capability |
The photoisomerization mechanism of Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- follows a complex multi-step pathway involving the reversible interconversion between the closed spiropyran form and the open merocyanine form. The fundamental process begins with ultraviolet photon absorption by the spiropyran form, which triggers the cleavage of the carbon-oxygen spiro bond [1] [2].
The initial photoisomerization occurs through a triplet manifold mechanism, where the spiropyran molecule undergoes intersystem crossing to the triplet state following ultraviolet excitation [3] [4]. This triplet state formation is characteristic of nitro-substituted spiropyrans and is essential for the photochromic behavior. The triplet state has a relatively short lifetime of less than 10 microseconds and serves as the precursor for both trans-merocyanine and cis-merocyanine formation [3] [4].
The ring-opening process involves the breaking of the carbon-oxygen bond at the spiro center, converting the three-dimensional spiropyran structure to a planar merocyanine form. This transformation results in the formation of a zwitterionic intermediate containing a positively charged indolium moiety and a negatively charged phenolate group [5] [6]. The planar geometry of the merocyanine form allows for extended conjugation between the previously orthogonal π-systems of the indoline and benzopyran moieties, leading to the characteristic visible light absorption in the 500-600 nanometer range [5] [6].
Recent ultrafast spectroscopy studies have revealed that the excited merocyanine state forms within approximately 500 femtoseconds after photoexcitation with 390 nanometer light [7]. The subsequent relaxation involves multiple pathways, including the formation of both cis and trans isomers of the merocyanine form. The thermal cis to trans isomerization occurs on a microsecond to millisecond timescale with an activation energy of 30-40 kilojoules per mole [3] [4].
The presence of nitro and methoxy substituents in the 6 and 8 positions, respectively, significantly influences the photoisomerization kinetics and thermal stability of the spiropyran-merocyanine system. The nitro group at the 6-position functions as a strong electron-withdrawing group that enhances the overall quantum yield of the photochemical system [8] [9]. This enhancement occurs through stabilization of the charge-separated merocyanine state, making the ring-opening process more thermodynamically favorable [10] [8].
Comparative studies of nitro-substituted spiropyrans demonstrate that the 6-nitro substituent increases the quantum yield of coloration substantially in solvents of low polarity, with values ranging from 0.3 to 0.8 for 308 nanometer excitation [3] [4]. However, this quantum yield decreases significantly in polar solvents to less than 0.2, indicating a strong solvent dependence of the photoisomerization efficiency [3] [4].
The methoxy group at the 8-position serves as an electron-donating substituent that provides additional stabilization to the merocyanine form through resonance effects. This stabilization manifests as increased thermal stability and altered kinetic parameters. Research on similar systems with ethoxy substituents at the 8-position reveals that electron-donating groups can reduce the rate constant for thermal back-isomerization from 0.1003 per second to 0.0594 per second, correspondingly increasing the half-life from 6.9 seconds to 11.7 seconds [11].
Table 1: Kinetic Parameters for Spiropyran-Merocyanine Interconversion
Spiropyran System | Solvent | Relaxation Time (s) | Activation Energy (kJ/mol) | Pre-exponential Factor (s^-1) |
---|---|---|---|---|
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- | Methylcyclohexane | Not specified | Not specified | Not specified |
6-nitro-BIPS (compound 5) | Methylcyclohexane | 2 | 75-105 | 10^12-10^15 |
6-nitro-BIPS (compound 7) | Ethanol | 10^4 | 75-105 | 10^12-10^15 |
Nitrospiropyran (general) | Toluene | 308 nm: 0.3-0.8 quantum yield | 30-40 (cis→trans) | Not specified |
Nitro-spiropyran (MoS2 substrate) | Substrate-bound | Quick decay | 71 | Not specified |
Nitro-spiropyran (MoS2 substrate upper layer) | Substrate-bound | Slow decay | 90 | Not specified |
The combined effect of nitro and methoxy substituents creates a system with balanced electronic properties. The electron-withdrawing nitro group facilitates ring-opening by stabilizing the charge-separated state, while the electron-donating methoxy group provides additional stabilization to the merocyanine form, resulting in a photochromic system with enhanced performance characteristics [10] [8] [9].
Nonadiabatic dynamics simulations using surface hopping molecular dynamics methods have provided detailed insights into the excited state behavior of spiropyran photoisomerization. These computational studies employ both the orthogonal metallic 2 method with multireference configuration interaction (OM2/MRCI) and Tully's fewest-switches surface hopping scheme to model the complex electronic transitions involved in the photoisomerization process [12] [13].
The simulations reveal that the efficient singlet-to-ground state internal conversion observed experimentally is attributed to the existence of two distinct excited-state decay pathways. The first pathway involves carbon-nitrogen bond dissociation, while the second pathway proceeds through carbon-oxygen bond dissociation [12] [13]. The carbon-oxygen dissociation pathway is dominant, with more than 90% of trajectories decaying to the ground state via carbon-oxygen bond-fission related conical intersections [12] [13].
Recent nonadiabatic dynamics calculations demonstrate that the hydrogen-out-of-plane motion is crucial for efficient and ultrafast excited-state deactivation [12]. This finding highlights the importance of vibrational coupling in the photoisomerization mechanism. The simulations also reveal that near the conical intersection regions in the ground state, trajectories can either return to the spiropyran form or proceed to various intermediates, including merocyanine, via a series of bond rotations [12] [13].
Solvent effects on the nonadiabatic dynamics have been investigated through surface hopping simulations in different solvent environments. Studies comparing chloroform, methanol, and ethylene glycol demonstrate that protic solvents significantly affect the reaction mechanism, quantum yield, and excited state lifetimes compared to aprotic solvents [14]. The interaction with protic solvents considerably alters the photoisomerization pathway, while moderately polar solvents like chloroform show minimal effects on the dynamics [14].
Density functional theory calculations coupled with time-dependent density functional theory have been employed to analyze the electronic structure changes during the spiropyran-merocyanine interconversion. These calculations provide insights into the bond order changes, charge redistribution, and energetic considerations that govern the photoisomerization process [15] [16] [17].
The computational analysis reveals that the spiropyran form exhibits a calculated dipole moment of 7.5 Debye, which undergoes a dramatic discontinuous change during the carbon-oxygen bond cleavage process [15] [16]. Upon isomerization to the merocyanine form, the dipole moment increases significantly to 11.5 Debye, reflecting the zwitterionic character of the open form [15] [16]. This substantial change in electronic structure is responsible for the altered optical properties and solvatochromic behavior of the system.
First-principles density functional theory calculations using the Perdew-Burke-Ernzerhof functional with dispersion corrections have been performed to understand the electronic properties of spiropyran-nanoribbon hybrid systems [15] [16]. These calculations demonstrate that the electronic spin distribution in hybrid systems can be modulated by the dipole moment changes associated with photoisomerization, opening possibilities for molecular-based switching devices [15] [16].
The computational studies also reveal that the absorption maximum of the closed spiropyran form occurs at 250 nanometers in the ultraviolet region, while the open merocyanine form shows a strong ground state to first excited state absorption maximum at 450 nanometers [15] [16]. This red shift is attributed to the extended conjugated π-electron system in the planar merocyanine configuration [15] [16].
Time-dependent density functional theory calculations have been used to investigate the excited state potential energy surfaces and identify the pathways for both photoisomerization and non-radiative decay [17]. These calculations support the experimental observation of low quantum yields for spiropyran photoisomerization and provide a theoretical framework for understanding the competition between productive photoisomerization and non-radiative relaxation processes [17].
The thermal stability of the merocyanine form and the subsequent relaxation to the spiropyran form are significantly influenced by the nature and position of substituents on the molecular framework. Extensive kinetic studies have demonstrated that electron-donating and electron-withdrawing substituents exert opposite effects on the thermal back-isomerization process [18] [19] [20].
Electron-donating substituents, such as methoxy groups, effectively retard the thermal coloration process by stabilizing the merocyanine form through resonance effects [19]. This stabilization manifests as decreased rate constants for the merocyanine-to-spiropyran conversion and increased half-lives for the colored form. In contrast, electron-withdrawing substituents like nitro groups accelerate the thermal back-isomerization by destabilizing the charge-separated merocyanine state [19].
The position of substituents also plays a crucial role in determining thermal stability. Substituents in the A and B positions (corresponding to the benzopyran moiety) show electron-donating effects that decrease the thermal back-isomerization rate constant, while electron-withdrawing substituents in the C position (indoline moiety) have similar effects [20]. A comprehensive Hammett plot analysis for a large number of indolino-spirobenzopyrans yielded the relationship: log k = (1.727) × (Σσindoline) - (1.703) × (Σσpyran) - 1.372, with a correlation coefficient of 0.937 [20].
Table 2: Substituent Effects on Thermal Stability
Substituent Position | Effect on Thermal Stability | Rate Constant (s^-1) | Half-life (s) |
---|---|---|---|
6-position (nitro) | Decreases stability | 0.1003 | 6.9 |
8-position (methoxy) | Stabilizes MC form | Not specified | Not specified |
6-position (nitro) + 8-position (methoxy) | Balanced effect | Not specified | Not specified |
6-position (nitro) + 8-position (ethoxy) | Enhanced stability | 0.0594 | 11.7 |
Electron-donating (methoxy) | Retards thermal coloration | Lower | Increased |
Electron-withdrawing (nitro) | Accelerates thermal coloration | Higher | Decreased |
N-position substituents | Influences activation energy | Variable | Variable |
The thermal relaxation time at 25°C varies dramatically depending on the substituent pattern and solvent environment, ranging from 2 seconds for certain compounds in methylcyclohexane to 10^4 seconds in ethanol [3] [4]. This variation arises from changes in both the activation energy (75-105 kilojoules per mole) and the pre-exponential factor (10^12-10^15 per second) [3] [4].
The thermal relaxation of the merocyanine form to the spiropyran form exhibits pronounced solvent dependence, with both the mechanism and kinetics being significantly affected by solvent polarity, viscosity, and hydrogen bonding capability. The relaxation process follows different pathways in polar and non-polar solvents, leading to distinct thermodynamic and kinetic profiles [21] [22] [23].
In non-polar solvents such as methylcyclohexane and toluene, the merocyanine form exhibits predominantly quinoidal character with unit central bond order, and the thermal reversion rate remains relatively constant for compounds with electron-rich N-ligands [24]. The quantum yield of coloration in these solvents is substantial, ranging from 0.3 to 0.8 for 308 nanometer excitation [3] [4]. The spiropyran form is thermodynamically favored in non-polar media, resulting in positive photochromic behavior where the colorless form is the stable state [25].
In polar solvents like ethanol and dimethyl sulfoxide, the increased zwitterionic character of the merocyanine form leads to enhanced stabilization and dramatically altered kinetics [24]. The activation energy for thermal back-isomerization increases with solvent polarity, reaching values of 75-105 kilojoules per mole [3] [4]. This stabilization can be so significant that the system exhibits negative photochromic behavior, where the colored merocyanine form becomes the thermodynamically stable state [25].
Table 3: Solvent Effects on Photochromic Behavior
Solvent | Polarity (ET^N) | Quantum Yield (Φ_col) | MC Half-life (s) | Photochromic Behavior |
---|---|---|---|---|
Methylcyclohexane | Low (~0.1) | 0.3-0.8 | 2 | Positive |
Toluene | Low (~0.1) | 0.3-0.8 | Not specified | Positive |
Ethanol | High (~0.59) | <0.2 | 160 | Negative |
Dimethyl sulfoxide (DMSO) | High | Not specified | Long-lived | Negative |
n-Hexane | Low | Not specified | 8 | Positive |
Dimethylformamide (DMF) | Medium | Not specified | 80 | Negative |
n-Butanol | High (~0.59) | Not specified | Not specified | Not specified |
Chloroform | Medium | Little effect | Not specified | Minimal effect |
Viscosity effects on thermal isomerization have been studied in detail, revealing a dichotomy in the viscosity dependence of photochemical and thermal processes [21] [23]. While photochemical merocyanine formation shows strong viscosity dependence, suggesting that major geometrical changes are required for excited spiropyran conversion to merocyanine, the thermal equilibration process is largely viscosity-independent [21]. This independence arises because the thermal transition state is achieved primarily after solvent reorganization has occurred to accommodate the new molecular structure [21].
The entropy-driven nature of thermal isomerization in viscous media has been demonstrated through studies in glycerol, ethylene glycol, and ionic liquid solutions [23]. The enhanced spiropyran-to-merocyanine isomerization in viscous media is attributed to strong solvent-solvent interactions that suppress the ordering of solvent molecules around the merocyanine form, resulting in a positive entropy change for isomerization [23].
The spiropyran-merocyanine system exhibits complex pH-dependent behavior that involves multiple protonation states and isomeric forms. The pH response mechanism is based on the differential protonation of the spiropyran and merocyanine forms, leading to dramatic changes in the equilibrium position and photochromic properties [26] [27] [28] [29].
Under acidic conditions, the spiropyran undergoes protonation-induced ring opening to form the protonated merocyanine species (MCH+) [27] [29]. This process can occur spontaneously with sufficiently strong acids, leading to the formation of both E- and Z-isomers of the protonated merocyanine [27] [29]. The extent of acid-induced ring opening is controlled by matching both the concentration and strength of the acid used, with strong acids like trifluoromethanesulfonic acid enabling full ring opening to the Z-merocyanine isomer [27] [29].
The pH-dependent isomerization exhibits a complex four-state switching cycle involving the spiropyran form, E-merocyanine, Z-merocyanine, and their respective protonated forms [27] [29]. Under sufficiently acidic conditions, both E- and Z-isomers become thermally stable, enabling reversible switching between different isomeric forms through light irradiation [27] [29]. The judicious choice of acid with pKa values lying between those of the E- and Z-merocyanine forms enables thermally stable switching between spiropyran and E-merocyanine forms [27] [29].
Table 4: pH-dependent Isomerization Behavior
pH Range | Dominant Form | Color | pH Change Upon Irradiation | Thermal Stability |
---|---|---|---|---|
2-3 (Extreme acidic) | Protonated MC (MCH+) | Colorless to pink | Up to 3.2 units | Stable (both E- and Z-isomers) |
4-6 (Acidic) | Mixed SP/MC | Variable | Moderate | Moderately stable |
7 (Neutral) | SP predominant | Colorless | Minimal | SP stable |
8-9 (Basic) | MC increasing | Colored | Moderate | MC stable |
11-13 (Extreme basic) | MC predominant | Yellowish brown | Minimal |
Recent studies have demonstrated that spiropyran photoacids can deliver reversible bulk pH changes up to 3.2 pH units (from pH 6.5 to pH 3.3) upon irradiation with 450 nanometer light [26] [30]. This remarkable pH switching capability is attributed to the increased acidity of the cis-merocyanine form compared to the trans-merocyanine form, with the cis form being observable only at very low pH values [26] [30].
The mechanism of pH-triggered conformational changes involves the differential stabilization of charged species in aqueous environments. Density functional theory calculations reveal that the stabilization of merocyanine in water proceeds with an energy of approximately 70 kilojoules per mole, and the Helmholtz free energy of hydration of the merocyanine form is 100 kilojoules per mole lower compared to the spiropyran isomer [31].
Temperature plays a crucial role in modulating the spiropyran-merocyanine equilibrium, with thermal energy providing an alternative pathway for isomerization that complements the photochemical processes. The temperature dependence of isomerization follows Arrhenius kinetics, with the rate constants showing exponential dependence on temperature [22] [32] [33].
Thermally-induced isomerization of spiropyran derivatives in aqueous media has been extensively studied, revealing that the colorless spiropyran form can be isomerized to the colored merocyanine form even under dark conditions at elevated temperatures [22]. This thermal isomerization is driven by the stabilization of the merocyanine form through hydrogen bonding interactions with water molecules, which lowers the ground state energy of the merocyanine form below that of the spiropyran form [22].
The activation energy for thermal isomerization varies significantly depending on the substituent pattern and solvent environment. For the hydroxynaphthalimide-containing spiropyran, the activation energy was determined to be 50.6 kilojoules per mole, which is considerably lower than the 102.5 kilojoules per mole observed for simpler spiropyran derivatives [32] [33]. This reduction in activation energy is attributed to the suppression of intramolecular charge transfer in the transition state by the electron-rich hydroxynaphthalene moiety [32] [33].
Table 5: Temperature Effects on Isomerization
Temperature (°C) | Process | Rate Enhancement | Activation Energy (kJ/mol) | Equilibrium Shift |
---|---|---|---|---|
25 | Thermal relaxation | Baseline | 50.6-102.5 | Towards SP |
50 | Enhanced SP→MC | Moderate | Decreased | Towards MC |
75 | Rapid isomerization | High | Decreased | Towards MC |
100 | Thermal degradation risk | Very high | Decreased | Towards MC |
268-278 | Kinetic measurements | Controlled | 50.6 | Variable |
313-333 | Arrhenius analysis | Exponential | 102.5 | Variable |
Surface studies have revealed that the thermal behavior of spiropyran can be dramatically altered by the substrate environment. On gold surfaces, thermally-induced ring opening occurs at 300 K, converting spiropyran islands into merocyanine dimer chains [34] [35]. This behavior is opposite to that observed in solution, where merocyanine is typically thermodynamically unstable at room temperature. The surface stabilization of the merocyanine form is attributed to the enhanced interaction between the conjugated structure and the metal surface [34] [35].
The temperature-responsive behavior of spiropyran-functionalized polymers has been exploited for creating smart materials that respond to water temperature in the range of 25-55°C [36] [37]. This response is achieved through the amplification of spiropyran discoloration induced by temperature changes, with swelling and hydrogen bonding increasing the ring-opening isomerization probability [36] [37].
Phase transition studies have revealed that spiropyran derivatives undergo unique phase transitions that are closely linked to their isomerization dynamics at high temperatures [38]. The equilibrium between isomers at elevated temperatures determines the phase behavior, with molecules exhibiting cold-crystallization after extreme supercooling down to -50°C [38].
Irritant